molecular formula C7H10F2O2 B1423802 2-(3,3-Difluorocyclopentyl)acetic acid CAS No. 1260837-43-1

2-(3,3-Difluorocyclopentyl)acetic acid

Cat. No.: B1423802
CAS No.: 1260837-43-1
M. Wt: 164.15 g/mol
InChI Key: UTXOKNILSOCLJK-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)acetic acid is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol It is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)acetic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclopentane ring. Subsequent carboxylation can be achieved using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclopentyl)acetic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, influencing its binding affinity and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopropyl)acetic acid
  • 2-(3,3-Difluorocyclohexyl)acetic acid
  • 2-(3,3-Difluorocyclobutyl)acetic acid

Uniqueness

2-(3,3-Difluorocyclopentyl)acetic acid is unique due to its specific ring size and fluorination pattern. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it particularly useful in certain applications. The presence of two fluorine atoms on the cyclopentane ring can enhance its lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Biological Activity

Overview

2-(3,3-Difluorocyclopentyl)acetic acid is a fluorinated compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol. Its unique structure, characterized by the presence of two fluorine atoms on a cyclopentane ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves fluorination of cyclopentane derivatives followed by carboxylation. A common method employs diethylaminosulfur trifluoride (DAST) as a fluorinating agent, followed by carboxylation using carbon dioxide under basic conditions. The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids, reduction to produce alcohols, and substitution reactions involving the fluorine atoms.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms alters the compound's electronic properties, enhancing its binding affinity to enzymes and receptors. This modulation can influence various biochemical pathways, potentially leading to therapeutic effects in medical applications.

Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties. The unique structure of this compound may allow it to interact with cancer-related pathways. Research into related compounds indicates that fluorinated acetic acids can modulate cellular signaling pathways involved in cancer progression . Further studies are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Case Study 1: Antimicrobial Activity in Wound Infections

A study investigating the efficacy of acetic acid against biofilm-producing pathogens found that low concentrations were effective in inhibiting growth and preventing biofilm formation. This research highlights the potential for acetic acid derivatives in treating infections where biofilms are a concern . Although this study did not specifically test this compound, it provides a framework for understanding how similar compounds might function in clinical settings.

Case Study 2: Fluorinated Compounds in Drug Development

Research into fluorinated compounds has shown promise in drug development due to their enhanced metabolic stability and bioactivity. For example, studies on related acetic acids have revealed their ability to modulate enzyme activity and influence metabolic pathways . These findings suggest that this compound could be a valuable lead compound for developing new therapeutics targeting specific biological pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity Potential
2-(3,3-Difluorocyclopropyl)acetic acid Smaller ring size; fewer fluorine atomsAntimicrobial; less stability
2-(3,3-Difluorocyclohexyl)acetic acid Larger ring size; enhanced lipophilicityPotentially higher metabolic stability
2-(3,3-Difluorocyclobutyl)acetic acid Smaller ring; different reactivity profileLimited data; requires further research

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXOKNILSOCLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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